Product packaging for Dnacin B1(Cat. No.:CAS No. 76828-84-7)

Dnacin B1

Cat. No.: B1226405
CAS No.: 76828-84-7
M. Wt: 388.4 g/mol
InChI Key: BJHZMIHVUMIBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnacin B1 (CAS 76828-84-7) is a naphthyridinomycin-type tetrahydroisoquinoline (THIQ) alkaloid antibiotic isolated from Actinosynnema species . It features a complex polycyclic architecture and demonstrates potent biological activity. With a molecular formula of C 19 H 24 N 4 O 5 and a molecular weight of 388.42 g/mol, it is characterized by a unique amino-substituted quinone moiety in its structure . The primary research value of this compound lies in its strong antitumor properties and its broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as acid-fast bacteria . Its mechanism of action is attributed to its ability to alkylate DNA in the minor groove, thereby inhibiting nucleic acid synthesis; studies have shown it preferentially inhibits the incorporation of [ 3 H]thymidine into DNA in Escherichia coli . The biosynthesis of this compound involves a large biosynthetic gene cluster (BGC) encoding non-ribosomal peptide synthases (NRPS), with p-aminophenylalanine (PAPA) serving as a key precursor for the quinone moiety . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or veterinary therapeutic or clinical application. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N4O5 B1226405 Dnacin B1 CAS No. 76828-84-7

Properties

CAS No.

76828-84-7

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

13-amino-21-hydroxy-16-(hydroxymethyl)-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione

InChI

InChI=1S/C19H24N4O5/c1-21-9-4-7-14(21)16-15(22-2-3-28-19(7)22)13-11(25)5-8(20)17(26)12(13)10(6-24)23(16)18(9)27/h5,7,9-10,14-16,18-19,24,27H,2-4,6,20H2,1H3

InChI Key

BJHZMIHVUMIBSL-UHFFFAOYSA-N

SMILES

CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6

Canonical SMILES

CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6

Synonyms

dnacin A1
dnacin B1
dnacins

Origin of Product

United States

Discovery, Isolation, and Producing Microorganisms of Dnacin B1

Identification of Actinosynnema pretiosum subsp. auranticum Strains (e.g., DSM 44131T, X47) as Producers.

The microorganism originally identified as Nocardia sp. No. C-14482 is now recognized as Actinosynnema pretiosum subsp. auranticum. mdpi.comdsmz.deatcc.org Specifically, strains such as DSM 44131T (also known as ATCC 31309 and RTCI C-14482) and strain X47 have been identified as producers of Dnacin B1. mdpi.comresearchgate.netnih.govdntb.gov.ua Actinosynnema pretiosum subsp. auranticum DSM 44131T is an aerobic actinobacterium known for producing potent natural products, including ansamitocin and this compound. mdpi.comdsmz.de Comparative genome mining strategies have been instrumental in discovering the biosynthetic gene clusters (BGCs) responsible for this compound production in these strains. mdpi.comresearchgate.netnih.govdntb.gov.ua The complete BGC for this compound in strain DSM 44131T spans a 66.9 kb DNA region and contains 41 open reading frames (ORFs). mdpi.comresearchgate.netnih.gov The involvement of this BGC in this compound biosynthesis has been confirmed through genetic studies, such as the deletion of specific regions within the cluster. mdpi.comnih.gov

Producing Strains of this compound

Strain DesignationOther Collection NumbersIsolation Source
Actinosynnema pretiosum subsp. auranticum DSM 44131TATCC 31309, RTCI C-14482, FERM P-4130, IFO 13725, JCM 7343, NBRC 13725Surface of blade of Carex species
Actinosynnema pretiosum subsp. auranticum X47

Methodologies for Screening and Isolation from Microbial Fermentation Broths.

The isolation of this compound from microbial fermentation broths involves a series of steps. Initially, the producing microorganism, such as Actinosynnema pretiosum subsp. auranticum, is cultured under suitable fermentation conditions. mdpi.comnih.gov The active metabolites, including this compound, are then recovered from the fermented broth. nih.gov

Early isolation procedures for dnacins A1 and B1 from Nocardia sp. No. C-14482 involved obtaining dark red or reddish-brown needles from the culture broth. nih.gov Physicochemical properties, including characteristic UV and visible absorption maxima at 213 nm, 281 or 283 nm, and 496 nm, were used to identify these novel antibiotics belonging to the group with aminobenzoquinone moieties. nih.gov

Modern methodologies often involve techniques such as column chromatography for the detection and purification of this compound. mdpi.com For instance, MCI gel CHP20/P120 has been used for column chromatography separation in the detection of this compound. mdpi.com Screening for potential this compound producers or activity can involve bioassay experiments using indicator strains like Staphylococcus aureus. mdpi.com Samples exhibiting inhibition zones against the indicator strain are then subjected to further analysis, such as HPLC-MS, to confirm the presence of this compound. mdpi.com This hyphenated technique allows for the separation and identification of compounds based on their mass and chromatographic behavior. mdpi.com

Genomic and Enzymatic Basis of Dnacin B1 Biosynthesis

Discovery and Bioinformatic Analysis of the Dnacin B1 Biosynthetic Gene Cluster (BGC)

The identification of the this compound BGC was achieved through a comparative genome mining strategy, leveraging the increasing availability of microbial genomic data. mdpi.com This approach has proven instrumental in uncovering the genetic basis for the production of numerous natural products. nih.gov

The complete BGC responsible for this compound biosynthesis was first identified in two strains of Actinosynnema pretiosum subsp. auranticum, namely DSM 44131T and X47. mdpi.comnih.gov In the DSM 44131T strain, the this compound BGC spans a considerable 66.9 kb region of the DNA. mdpi.comnih.gov The direct involvement of this gene cluster in the biosynthesis of this compound was experimentally verified through the targeted deletion of a 9.7 kb region within the cluster, which resulted in the abolishment of this compound production. mdpi.com

Bioinformatic analysis of the 66.9 kb this compound BGC in Actinosynnema pretiosum subsp. auranticum DSM 44131T revealed the presence of 41 distinct open reading frames (ORFs). mdpi.comnih.gov These ORFs are predicted to encode a variety of proteins essential for the biosynthesis of the this compound molecule, including enzymes for precursor synthesis, core scaffold assembly, tailoring modifications, as well as proteins for regulation and transport. mdpi.com The putative functions of these genes were assigned based on homology to known enzymes and proteins in other biosynthetic pathways. mdpi.commdpi.com

Table 1: Deduced Functions of Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster.

Gene Putative Function
dinV 4-amino-4-deoxychorismate synthase
dinE 4-amino-4-deoxychorismate mutase
dinF 4-amino-4-deoxyprephenate dehydrogenase
dinL Non-ribosomal peptide synthetase (NRPS)
dinJ Non-ribosomal peptide synthetase (NRPS)
dinN Acyl-CoA ligase and Peptidyl carrier protein (PCP)
dinO Non-ribosomal peptide synthetase (NRPS)
dinS Two-component transketolase
dinU Two-component transketolase
dinT Acyl carrier protein (ACP)
dinQ KASIII-like protein
dinX FAD-dependent monooxygenase
dinY Methyltransferase
dinC Peptidase
dinA FAD-linked oxidase
dinR2 TetR family transcriptional regulator
dinR3 SARP family transcriptional regulator
dinR9 LysR family transcriptional regulator
dinR8 DNA excision repair enzyme UvrA (resistance)
dinR1 ABC transporter
dinR4 ABC transporter
dinR5 ABC transporter
dinR6 ABC transporter

This table is based on data from detailed bioinformatic analysis of the this compound BGC. mdpi.com

Proposed Biosynthetic Pathway of this compound

Based on the functional annotations of the genes within the BGC, a detailed biosynthetic pathway for this compound has been proposed. mdpi.commdpi.com The pathway commences with the formation of the p-amino-phenylalanine (PAPA) precursor, which forms the quinone moiety of the final molecule. mdpi.comnih.gov This is followed by the assembly of the core tetrahydroisoquinoline (THIQ) skeleton via a non-ribosomal peptide synthetase (NRPS) system, and subsequent tailoring reactions to yield the mature this compound. mdpi.com

The core structure of this compound is assembled by a multi-enzyme NRPS complex. mdpi.comsecondarymetabolites.org This enzymatic machinery operates in a modular fashion to incorporate and sequentially link specific building blocks, ultimately leading to the formation of the complex peptide-based scaffold. The modular NRPS genes within the this compound BGC, specifically dinL, dinJ, dinN, and dinO, exhibit approximately 52% sequence similarity to those found in the naphthyridinomycin (NDM) BGC. mdpi.comnih.gov

The initiation of the this compound skeleton assembly is believed to be carried out by the enzyme DinN. mdpi.comnih.gov DinN is a didomain protein featuring both an acyl-CoA ligase (AL) domain and a peptidyl carrier protein (PCP) domain. mdpi.comnih.gov This enzymatic architecture suggests that DinN is responsible for the activation and loading of a cryptic fatty acyl chain, which serves as the starting unit for the NRPS-mediated synthesis. mdpi.comnih.gov

Following the initiation step by DinN, the elongation and modification of the growing peptide chain are performed by the NRPS enzymes DinL, DinJ, and DinO, which together form a typical tetrahydroisoquinoline (THIQ) NRPS biosynthesis system. mdpi.comnih.gov

DinO functions as a typical NRPS protein, composed of three C-A-PCP modules. All of the adenylation (A) domains within DinO are predicted to recognize and activate alanine (B10760859) as the substrate for incorporation into the peptide chain. mdpi.comnih.gov

DinL contains an inactive A domain; however, its condensation (C) domain is proposed to be responsible for the condensation of a hydroxyethyl (B10761427) group with the nascent N-fatty acid substituted peptidyl chain. nih.gov

DinJ plays a crucial role in the formation of the THIQ core structure. It is a tetradomain enzyme that includes a reductase (RE) domain. This RE domain is thought to catalyze Pictet-Spengler and Mannich-type reactions, which are critical for the cyclization events that form the characteristic scaffold of this compound. nih.gov

Formation of the Quinone Moiety from p-Aminophenylalanine (PAPA)

The distinctive quinone group of this compound originates from the non-proteinogenic amino acid p-aminophenylalanine (PAPA). mdpi.com This was conclusively demonstrated through functional gene analysis and the successful heterologous expression of key biosynthetic genes in Escherichia coli. mdpi.comnih.govnih.gov Unlike other similar compounds that derive their aromatic precursors from tyrosine or phenylalanine, the this compound pathway utilizes a dedicated set of enzymes to synthesize PAPA from the central metabolite chorismic acid. mdpi.com

The initial steps in converting chorismic acid to the PAPA precursor are catalyzed by a trio of enzymes encoded within the this compound BGC: DinV, DinE, and DinF. mdpi.com

DinV is a 4-amino-4-deoxychorismate synthase. mdpi.com

DinE functions as a 4-amino-4-deoxychorismate mutase. mdpi.com

DinF acts as a 4-amino-4-deoxyprephenate dehydrogenase. mdpi.com

Bioinformatic analysis reveals that these enzymes share significant sequence similarity with the PapA, PapB, and PapC proteins from the chloramphenicol (B1208) biosynthesis pathway in Streptomyces venezuelae. mdpi.com The coordinated action of DinV, DinE, and DinF results in the formation of p-amino-phenylpyruvic acid (PAPP), the direct keto-acid precursor to PAPA. mdpi.com The function of this enzymatic cassette was confirmed by cloning and expressing dinV, dinE, and dinF in E. coli, which led to the successful production of the PAPA precursor. mdpi.comnih.gov

The final step in PAPA biosynthesis—the reductive amination of PAPP—is catalyzed by an aminotransferase. mdpi.com Interestingly, the gene for this enzyme is not located within the main this compound BGC. mdpi.com A genome-wide search of A. pretiosum identified nine potential PAPA aminotransferases (APATs). mdpi.com

Subsequent biochemical evaluation of these nine candidates revealed that two enzymes, APAT4 and APAT9 , exhibited significant and intriguing aminotransferase activity. mdpi.comnih.govnih.gov They efficiently catalyzed the formation of PAPA from PAPP, confirming their role in completing the biosynthesis of this crucial quinone precursor. mdpi.comnih.govnih.gov

Enzyme CandidatesFunctionStatus
APAT1-9 Putative PAPA AminotransferasesScreened from the A. pretiosum genome. mdpi.com
APAT4 PAPA AminotransferaseConfirmed to have high activity in converting PAPP to PAPA. mdpi.comnih.gov
APAT9 PAPA AminotransferaseConfirmed to have high activity in converting PAPP to PAPA. mdpi.comnih.gov

The assembly of this compound involves various extender units that are attached to the core structure. The gene product DinQ, which resembles the KASIII (β-ketoacyl-ACP synthase III) family of proteins, is proposed to play a key role in this process. mdpi.com Its function is likely to involve the loading and tethering of a glyceryl group onto the 4′-phosphopantetheinyl arm of an acyl carrier protein (ACP) associated with the enzyme DinT. mdpi.com

Further complexity is added to the this compound structure by a hydroxyethyl unit, which is generated by the action of two-component transketolases encoded by dinS and dinU. mdpi.com These enzymes are homologous to NapB and NapD from the naphthyridinomycin biosynthetic pathway. mdpi.com Their proposed function is the generation of a hydroxyethyl unit derived from D-xylulose-5-phosphate, which is subsequently transferred to the DinT acyl carrier protein for incorporation into the growing molecular scaffold. mdpi.com

Post-Assembly Tailoring Modifications

Following the assembly of the core this compound skeleton by non-ribosomal peptide synthetase (NRPS) machinery, a series of tailoring modifications are required to produce the final, biologically active compound. mdpi.com These modifications are carried out by enzymes encoded within the BGC that perform specific chemical transformations. mdpi.com

Among the set of post-assembly tailoring enzymes is DinX, a putative FAD-dependent monooxygenase. mdpi.com DinX shows 67% sequence similarity to NapA, a monooxygenase from the naphthyridinomycin pathway that is believed to be responsible for a hydroxylation step. mdpi.com Based on this homology, DinX is predicted to be responsible for a key hydroxylation event on the this compound skeleton, a crucial step in the maturation of the final natural product. mdpi.com

Putative N-Methylation by DinY (Methyltransferase)

Within the this compound BGC, a set of post-tailoring enzymes modify the core structure of the molecule. mdpi.com One such enzyme, DinY, is predicted to be responsible for the N-methylation of the this compound skeleton. mdpi.com This prediction is based on bioinformatics analysis, which revealed that DinY shares a 65% sequence similarity with NapV, a known methyltransferase from the biosynthetic pathway of the related compound naphthyridinomycin. mdpi.com This homology suggests that DinY performs a similar function, catalyzing the transfer of a methyl group to a nitrogen atom on the this compound scaffold, a crucial step in the maturation of the final natural product. mdpi.com

GenePutative FunctionHomologySequence Similarity
dinY N-methylationNapV (methyltransferase)65%
dinX HydroxylationNapA (FAD-dependent monooxygenase)67%

Genetic Manipulation and Heterologous Expression for Biosynthetic Verification

To confirm the proposed biosynthetic pathway and the function of the identified genes, researchers employ techniques such as targeted gene deletion and heterologous expression. mdpi.comnih.gov These genetic manipulation strategies are essential for verifying the role of the BGC in producing this compound and for elucidating the functions of individual enzymes. mdpi.com

Targeted Gene Deletion Studies for Pathway Confirmation

The direct involvement of the discovered BGC in this compound biosynthesis was confirmed through a targeted gene deletion experiment. nih.govnih.gov Researchers specifically removed a 9.7 kb region of DNA from the chromosome of the producing organism, Actinosynnema pretiosum DSM 44131T. mdpi.comnih.gov This deleted segment contained nonribosomal peptide synthetase (NRPS) genes, which are essential for assembling the core structure of the molecule. mdpi.com Subsequent analysis of the resulting mutant strain, named HXJA01, showed a complete abolishment of this compound production when compared to the wild-type strain. mdpi.com This result unequivocally confirmed that the identified gene cluster is responsible for the biosynthesis of this compound. mdpi.commdpi.com

Experiment TypeOrganismDeleted RegionGenes in RegionResult
Targeted Gene DeletionActinosynnema pretiosum DSM 44131T9.7 kbNRPS genesAbolished this compound production

Heterologous Production of Precursors and Intermediates in Model Organisms (e.g., Escherichia coli)

To further dissect the biosynthetic pathway, individual steps can be reconstituted in a well-characterized model organism, a process known as heterologous expression. mdpi.com The biosynthesis of the p-amino-phenylalanine (PAPA) unit, a key precursor for the quinone moiety of this compound, was successfully achieved in Escherichia coli. mdpi.comnih.govnih.gov

A biosynthetic cassette containing the genes dinV, dinE, and dinF from the this compound cluster was constructed and expressed in E. coli BL21 (DE3). mdpi.comnih.gov This experiment confirmed that these three genes are sufficient to produce PAPA. mdpi.comnih.gov Interestingly, the final amino group transformation step in the heterologous host appeared to be catalyzed by the endogenous E. coli enzyme TyrB. mdpi.com

Further investigation sought to identify the native aminotransferases from A. pretiosum. nih.gov Nine potential PAPA aminotransferase (APAT) candidates were cloned and expressed. mdpi.com Of these, two enzymes, APAT4 and APAT9, demonstrated significant ability to form PAPA from its precursor p-amino-phenylpyruvic acid (PAPP), confirming their role in the native biosynthetic pathway. nih.govnih.gov

Host OrganismExpressed GenesSubstrateProductPurpose
Escherichia colidinV, dinE, dinFN/Ap-amino-phenylalanine (PAPA)To confirm the function of the PAPA synthesis cassette. mdpi.com
Escherichia coliAPAT4, APAT9p-amino-phenylpyruvic acid (PAPP)p-amino-phenylalanine (PAPA)To identify the native aminotransferases from A. pretiosum. nih.gov

Mechanistic Investigations of Dnacin B1 S Molecular Action

Deoxyribonucleic Acid (DNA) as a Primary Cellular Target

The primary mechanism of action for Dnacin B1 involves direct interaction with cellular DNA. nih.gov This interaction disrupts normal DNA function and integrity, leading to the compound's observed cytotoxic effects. Studies have shown that this compound's effects are more pronounced in bacterial strains deficient in DNA repair mechanisms, such as recA, recB, and polA mutants of Escherichia coli, further substantiating the role of DNA as its main target. nih.gov The autooxidation of this compound once it is bound to DNA is thought to generate oxygen-free radicals, which in turn cause DNA damage and inhibit its synthesis. nih.gov

This compound demonstrates a preferential inhibitory effect on DNA synthesis. In studies using Escherichia coli, the compound was found to selectively block the incorporation of radiolabeled [3H]thymidine into acid-insoluble fractions, which represent newly synthesized DNA. nih.gov This indicates a direct interference with the DNA replication process or the uptake and utilization of essential precursors for DNA synthesis. The inhibitory action is potent, highlighting the compound's targeted effect on DNA replication over other macromolecular synthesis pathways.

Table 1: Effect of this compound on Macromolecular Synthesis
MacromoleculePrecursorEffect of this compound
Deoxyribonucleic Acid (DNA)[3H]thymidinePreferentially Inhibited
Ribonucleic Acid (RNA)Not specifiedLess significantly inhibited
ProteinNot specifiedLess significantly inhibited

Beyond inhibiting its synthesis, this compound actively induces damage to the DNA structure. In vitro studies have demonstrated that the antibiotic can cause cleavage of PM2 DNA, a type of bacteriophage DNA. nih.gov This damaging effect is believed to stem from the generation of reactive oxygen species resulting from the autooxidation of DNA-bound this compound. nih.gov This process leads to single- and potentially double-strand breaks in the DNA backbone, compromising its structural integrity and leading to cell death.

The DNA-cleaving activity of this compound is significantly enhanced in the presence of reducing agents. nih.gov These agents facilitate the redox cycling of the this compound molecule, a process crucial for the generation of superoxide (B77818) radicals and other reactive oxygen species that mediate DNA strand scission. This dependency suggests that the cellular redox environment plays a critical role in modulating the cytotoxic activity of the compound.

The mechanism of DNA cleavage by this compound is further elucidated by its suppression by specific inhibitors. The presence of scavengers for oxygen free radicals has been shown to inhibit the DNA-cleaving activity of this compound. nih.gov Similarly, the iron-specific chelator, desferrioxamine E, also suppresses this activity. nih.gov This indicates that the generation of oxygen-free radicals is a key step in the DNA damage process and suggests the involvement of iron in a Fenton-like reaction to produce highly reactive hydroxyl radicals that attack the DNA.

Table 2: Factors Influencing this compound-Mediated DNA Cleavage
FactorEffect on DNA Cleavage ActivityInferred Mechanism
Reducing AgentsEnhancedFacilitates redox cycling and generation of reactive oxygen species.
Oxygen Free Radical ScavengersSuppressedNeutralizes the reactive species responsible for DNA strand scission.
Iron-Specific Chelators (e.g., desferrioxamine E)SuppressedPrevents iron-mediated generation of hydroxyl radicals (Fenton reaction).

This compound has been observed to interact with double-stranded DNA in a manner that increases its thermal stability. In vitro studies demonstrated that the antibiotic raises the melting temperature (Tm) of various double-stranded DNAs. nih.gov The melting temperature is the point at which 50% of the double-stranded DNA dissociates into single strands. An increase in Tm suggests that this compound binds to the DNA and stabilizes the double helix, making it more resistant to thermal denaturation. This stabilizing effect is indicative of a strong, non-covalent binding interaction, such as intercalation or groove binding.

This compound belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This structural class is known for its potent antitumor and antimicrobial activities, which are largely attributed to the ability of these compounds to alkylate DNA. nih.gov Alkylating agents form covalent bonds with DNA bases, leading to damage and inhibition of replication. The general mechanism for many THIQ alkaloids involves binding within the minor groove of the DNA helix, followed by the alkylation of a nucleotide base, often at an adenine (B156593) N3 or guanine (B1146940) N2 position. This covalent modification creates a bulky adduct that distorts the DNA structure, blocks the progression of polymerases, and can trigger cell death pathways.

Induction of Deoxyribonucleic Acid Damage and Strand Cleavage.

Generation of Reactive Oxygen Species (ROS)

This compound's molecular mechanism involves the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.gov These species, including superoxide radicals, are implicated in the compound's ability to induce cellular damage. The generation of ROS is a key factor in the biological activity of this compound, contributing to its effects on cellular components like DNA. nih.govnih.gov

Research has confirmed that this compound stimulates the formation of superoxide radicals. nih.govnih.gov This was demonstrated in studies measuring the reduction of neotetrazolium, a chemical process indicative of superoxide presence. nih.govnih.gov The generation of these oxygen free radicals is a crucial step in the cascade of events leading to this compound-induced cytotoxicity. nih.govnih.gov The presence of reducing agents can facilitate this activity, enhancing the DNA-cleaving properties of the antibiotic. nih.govnih.gov Conversely, scavengers for oxygen free radicals have been shown to suppress this activity, highlighting the central role of superoxide radicals in the compound's mechanism. nih.govnih.gov

Table 1: Effect of this compound on Superoxide Radical Generation

Experimental ObservationMethodImplicationReference
Stimulation of superoxide radical generationMeasurement of neotetrazolium reductionConfirms this compound's ability to produce ROS nih.govnih.gov
Suppression of DNA-cleaving activityUse of oxygen free radical scavengersDemonstrates the necessity of ROS for DNA damage nih.govnih.gov
Enhancement of DNA-cleaving activityPresence of reducing agentsSuggests a redox-cycling mechanism nih.govnih.gov

A proposed mechanism for the cytotoxic effects of this compound involves its interaction with DNA. nih.govnih.gov It is presumed that the primary cellular target for this compound is DNA. nih.govnih.gov Upon binding to DNA, the benzoquinoid antibiotic undergoes autooxidation. This process is believed to be the source of the oxygen-free radicals that cause damage to the DNA structure and inhibit its synthesis. nih.govnih.gov This DNA-cleaving activity, which is dependent on the presence of reducing agents, is suppressed by iron-specific chelators, suggesting the involvement of metal ions in the radical generation process. nih.govnih.gov

Modulation of Protein Phosphatase Activity

Beyond its effects on DNA through ROS generation, this compound also functions as a modulator of specific enzyme activity. It has been identified as an inhibitor of protein phosphatases, particularly the Cdc25 family of enzymes which are crucial regulators of the cell cycle. nih.govmdpi.com

This compound has been specifically shown to inhibit the activity of Cdc25B phosphatase. nih.gov Cdc25B is a dual-specificity phosphatase that plays a critical role in activating cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression. mdpi.comnih.gov The inhibition of this enzyme by this compound represents a distinct mechanism of action that contributes to its antitumor properties, separate from its ability to cleave DNA. nih.govelsevierpure.com The Cdc25B gene is notably expressed at high levels in various human cell lines, including some cancer cells, making it a significant target for anticancer agents. nih.gov

The inhibition of Cdc25B phosphatase by this compound follows a non-competitive pattern. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event reduces the enzyme's catalytic activity without preventing the substrate from binding to the active site. wikipedia.orgnih.gov A key characteristic of this inhibition type is that the inhibitor reduces the maximum reaction rate (Vmax) of the enzyme, while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. nih.govlibretexts.org This indicates that this compound does not compete with the substrate for binding to the enzyme's active site but still effectively hinders its function. nih.govwikipedia.org

Table 2: Kinetic Profile of Cdc25B Inhibition by this compound

ParameterDescriptionEffect of this compoundType of InhibitionReference
Vmax Maximum rate of reaction when the enzyme is saturated with substrate.DecreasedNon-competitive nih.govnih.gov
Km Substrate concentration at which the reaction rate is half of Vmax.UnchangedNon-competitive nih.govnih.gov

Biological Activities of Dnacin B1: Research at the Cellular and Subcellular Levels

Research on Antitumor Activities.

Studies investigating the potential antitumor activities of Dnacin B1 have utilized bacterial systems as models to understand its cellular mechanisms. This research has provided insights into how the compound interferes with critical DNA-related processes.

Induction of Filamentous Growth in Bacterial Cell Systems.

At sublethal concentrations, this compound has been observed to induce filamentous growth in Escherichia coli. nih.govresearchgate.netresearchgate.netnih.gov Filamentation in bacteria is a common response to DNA damage, where cell division is inhibited while cell elongation continues, resulting in the formation of elongated, filamentous cells. ethz.ch This effect suggests that this compound interferes with processes essential for proper cell division, likely due to its impact on DNA.

Research on Antimicrobial Activities.

This compound exhibits potent antimicrobial activities, particularly against certain bacterial strains. This efficacy is closely tied to its mechanism of action involving DNA damage.

Bactericidal Efficacy Against Repair-Deficient Bacterial Strains (e.g., recA, recB, polA mutants).

This compound demonstrates potent bactericidal activity against repair-deficient Escherichia coli strains, including recA, recB, and polA mutants. nih.govresearchgate.netnih.gov These bacterial strains are deficient in key DNA repair pathways. The recA and recB genes are involved in recombination and repair of double-strand breaks, while polA encodes DNA polymerase I, which is crucial for various repair processes, including excision repair. nih.govnih.gov The increased susceptibility of these mutants to this compound indicates that the compound's lethality is mediated by DNA damage, which these strains are less able to repair. nih.govnih.gov This suggests that the integrity of bacterial DNA repair systems is critical for mitigating the effects of this compound.

Susceptibility of Various Bacterial Species.

While the provided search results primarily highlight studies in Escherichia coli, this compound is described as a new benzoquinoid antibiotic with antimicrobial properties. nih.govnih.gov It is produced by Actinosynnema pretiosum subsp. auranticum. atcc.org The broader spectrum of its antimicrobial activity against various bacterial species is indicated by its classification as an antibiotic and the context of its discovery alongside other antibiotics. nih.govasm.org Further detailed data on the minimum inhibitory concentrations (MICs) for a wide range of bacterial species would be necessary for a comprehensive understanding of its full antimicrobial spectrum.

Comparative Analysis with Structurally Related Bioactive Compounds.

This compound is described as a new naphthyridinomycin-type antitumor antibiotic. atcc.orgresearchgate.net Its chemical structure features a naphthyridinomycin characteristic within the tetrahydroisoquinoline (THIQ) alkaloids. mdpi.com THIQ alkaloids are known for their strong antitumor and broad-spectrum antimicrobial activities, attributed to their ability to alkylate DNA in the minor groove. mdpi.com

Structurally related compounds with similar DNA-interacting mechanisms include other antitumor antibiotics like neocarzinostatin, bleomycin, and doxorubicin (B1662922) (adriamycin). wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.co.uklipidmaps.orgmetabolomicsworkbench.orgharvard.edunih.govfishersci.com Neocarzinostatin is a macromolecular chromoprotein enediyne antitumor antibiotic that causes DNA strand breaks. wikipedia.orglipidmaps.org Bleomycin is a glycopeptide antibiotic that induces oxidative cleavage of the DNA backbone. mims.comfishersci.co.uk Doxorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II. wikipedia.org

While these compounds share the common feature of targeting DNA, their specific mechanisms of interaction and the types of DNA damage they induce can vary. This compound's mechanism is presumed to involve the autooxidation of DNA-bound this compound, leading to the generation of oxygen-free radicals that damage DNA and inhibit its synthesis. nih.govnih.gov This is similar to the mechanism of action described for bleomycin, which also forms a complex with iron to produce reactive oxygen species that cause DNA breaks. fishersci.co.uk Comparing the detailed cellular and subcellular effects, such as the specific types of DNA lesions induced and their impact on cellular processes like DNA replication, transcription, and repair, would provide a more thorough comparative analysis with these related compounds. Additionally, this compound has been found to inhibit cdc25B phosphatase activity in a non-competitive manner, suggesting another potential cellular target relevant to its antitumor properties. capes.gov.br Cdc25B is a protein phosphatase involved in cell cycle regulation. capes.gov.brfrontiersin.org

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Strategies Towards the Total Synthesis of Dnacin B1 and Related Naphthyridinomycin Core Structures

The total synthesis of natural products like this compound, which possess challenging structural features such as multiple stereocenters and a fused polycyclic system, often requires the development of novel synthetic strategies and methodologies. This compound belongs to the naphthyridinomycin family, and synthetic efforts have frequently targeted the common naphthyridinomycin core structure. psu.edu

Early studies on naphthyridinomycin biosynthesis revealed it is generated by nonribosomal peptide synthetase (NRPS) machinery. researchgate.net More recent genome mining efforts have identified the biosynthetic gene cluster (BGC) for this compound in Actinosynnema pretiosum subsp. auranticum. mdpi.comnih.gov This BGC contains 41 open reading frames (ORFs) and spans a significant DNA region. mdpi.comnih.gov Functional gene analysis has allowed for a proposed biosynthetic pathway, highlighting the role of p-aminophenylalanine (PAPA) as a precursor for the quinone moiety. mdpi.comnih.gov

Synthetic approaches to the naphthyridinomycin core and related structures have explored various strategies, including asymmetric [C+NC+CC] coupling reactions to construct the pyrrolidine (B122466) motif (D ring) and stereoselective methods for the tetrahydroisoquinoline moiety (AB ring). researchgate.net Intramolecular palladium-catalyzed allylic alkylation has also been employed in the synthesis of the 3,8-diazabicyclo[3.2.1]octane core, a key feature of naphthyridinomycin alkaloids. psu.edu Multicomponent reactions have been explored as a convergent and economical approach for preparing key advanced intermediates in total synthesis. researchgate.net

While the complete biosynthetic pathway, particularly the formation of the five-membered bridged ring in the core structure, is still being fully elucidated, the identification and analysis of the this compound BGC provide valuable insights that can inform synthetic strategies. researchgate.net

Development of Synthetic Analogs for Biological Probing

Although specific details on the synthesis of this compound analogs for biological probing are not extensively detailed in the immediate search results, the general principle involves creating compounds with structural variations based on the core structure of this compound. These analogs can then be used in biological assays to understand the relationship between chemical structure and biological activity. This approach is common in the study of complex natural products and their potential as therapeutic agents. cam.ac.ukresearchgate.net The proposed biosynthetic pathway of this compound, which involves PAPA as a precursor for the quinone moiety, could potentially guide the design of analogs with modifications in this region. mdpi.comnih.gov

Elucidation of Key Structural Motifs for Bioactivity through Chemical Synthesis

Chemical synthesis plays a vital role in identifying the key structural motifs responsible for the bioactivity of complex molecules like this compound. By synthesizing truncated versions or simplified mimetics of the natural product, researchers can isolate and test the activity of specific substructures.

This compound is known to exhibit antitumor properties and its primary cellular target is presumed to be DNA. nih.govnih.gov It has been shown to inhibit the incorporation of [3H]thymidine into DNA in Escherichia coli and cause DNA-cleaving activity in the presence of reducing agents. nih.govnih.gov This DNA interaction is likely mediated by specific structural features of the molecule. The naphthyridinomycin class of THIQ alkaloids, to which this compound belongs, are known to alkylate DNA in the minor groove, a mechanism that contributes to their antitumor and antimicrobial activities. mdpi.com

Advanced Research Directions and Biotechnological Prospects for Dnacin B1

Integrated Omics Approaches for Understanding Dnacin B1 Production and Action

A comprehensive understanding of this compound biosynthesis and its cellular effects can be achieved through the application of integrated omics technologies. While specific multi-omics studies on this compound are not yet prevalent in the literature, the framework for such an investigation is well-established. A synergistic analysis of genomics, transcriptomics, proteomics, and metabolomics would provide a holistic view of the regulatory networks governing its production in Actinosynnema pretiosum and its mechanism of action in target cells.

Genomic and transcriptomic analyses have already been instrumental in identifying the biosynthetic gene cluster (BGC) for this compound in Actinosynnema pretiosum subsp. auranticum. nih.govplos.org Future transcriptomic studies could compare gene expression profiles of high- and low-producing strains or under different fermentation conditions to identify key regulatory genes. This data, when integrated with proteomic analyses, can reveal the abundance and post-translational modifications of the biosynthetic enzymes, shedding light on potential bottlenecks in the production pathway.

Metabolomic profiling of the producing organism would enable the identification and quantification of precursor metabolites, such as the key building block p-aminophenylalanine (PAPA), and other pathway intermediates. nih.govplos.org This can inform strategies for precursor feeding to enhance yield. In target cells, a combined transcriptomic and proteomic approach can elucidate the cellular response to this compound-induced DNA damage, identifying key upregulated or downregulated genes and proteins involved in DNA repair, cell cycle arrest, and apoptosis. Integrating this with metabolomic data would reveal the metabolic reprogramming that occurs in response to this compound treatment.

Metabolic Engineering Strategies for Enhanced Biosynthetic Production

The elucidation of the this compound biosynthetic gene cluster opens the door for targeted metabolic engineering strategies to improve its production titer. nih.govplos.org While specific high-yield strategies for this compound have not been detailed, approaches successfully applied to other secondary metabolites in Actinomycetes can be adapted.

One primary strategy involves the overexpression of key biosynthetic genes within the identified BGC. For instance, the heterologous expression of the dinV, dinE, and dinF genes, responsible for the synthesis of the precursor p-aminophenylalanine (PAPA), has been successfully demonstrated in E. coli. nih.gov Overexpressing these genes in the native Actinosynnema pretiosum producer, perhaps under the control of strong, constitutive promoters, could significantly increase the precursor pool and, consequently, the final product yield.

Finally, the development of a robust heterologous expression system for the entire this compound BGC in a more genetically tractable and high-growth-rate host, such as certain Streptomyces species or even E. coli, could provide a more controlled and optimized production platform.

Development of this compound as a Tool for Molecular and Cell Biology Research

Beyond its therapeutic potential, the specific mechanism of action of this compound makes it a valuable tool for fundamental research in molecular and cell biology.

Probing DNA Metabolism and Repair Mechanisms

This compound's primary cellular target is DNA, where it is presumed to bind and, through autooxidation, generate oxygen-free radicals that cause DNA damage and inhibit its synthesis. mdpi.com This property makes it a useful agent for studying DNA damage response (DDR) pathways. By inducing a specific type of oxidative DNA damage, this compound can be used to investigate the recruitment of DNA repair proteins to the site of damage and the activation of various repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER).

Furthermore, this compound has shown potent bactericidal activity against repair-deficient E. coli strains, such as recA, recB, and polA mutants. mdpi.com This selectivity can be exploited in genetic screens to identify novel genes involved in the repair of oxidative DNA damage. By exposing a library of mutant organisms to sublethal doses of this compound, researchers can identify strains that exhibit hypersensitivity, thereby implicating the mutated gene in the relevant DNA repair pathway.

Investigating Cell Cycle Regulation Pathways

DNA damage is a potent trigger for cell cycle arrest, allowing time for repair before the cell progresses to mitosis. The DNA damage induced by this compound can be leveraged to study the signaling pathways that lead to the activation of cell cycle checkpoints, particularly the G2/M checkpoint. By treating cells with this compound, researchers can monitor the activation of key checkpoint proteins such as ATM, ATR, Chk1, and Chk2, and the subsequent phosphorylation of their downstream targets that lead to cell cycle arrest.

The observation that this compound causes filamentous growth in E. coli at sublethal concentrations is indicative of an inhibition of cell division. mdpi.com This phenomenon can be used as a model to study the coordination between DNA replication and cell division. By understanding how this compound-induced DNA damage signals to the cell division machinery, researchers can gain insights into the fundamental processes that ensure genomic stability during cell proliferation.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

To date, there is a notable absence of published research specifically applying computational chemistry and molecular dynamics simulations to study the interaction of this compound with its biological targets. However, these in silico approaches hold immense potential for elucidating the precise molecular details of its mechanism of action.

Molecular docking simulations could be employed to predict the preferred binding sites and orientation of this compound within the DNA double helix. These studies could explore its affinity for specific DNA sequences, such as AT- or GC-rich regions, and whether it preferentially binds to the major or minor groove. Such predictions would provide a structural basis for its biological activity and could guide the design of novel this compound analogs with enhanced DNA binding affinity or specificity.

Following docking studies, molecular dynamics (MD) simulations can provide a dynamic view of the this compound-DNA complex. MD simulations can reveal the conformational changes in both the DNA and the this compound molecule upon binding, and can be used to calculate the binding free energy, providing a quantitative measure of the stability of the complex. Furthermore, these simulations could offer insights into how the binding of this compound might facilitate the generation of reactive oxygen species in the proximity of the DNA backbone, leading to strand scission. This detailed molecular-level understanding is crucial for the rational design of more potent and selective this compound-based therapeutics.

Q & A

Q. What frameworks are effective for analyzing contradictory findings in this compound’s mechanism studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity. Perform meta-analyses of published data to identify trends or publication bias. Use sensitivity analyses to test robustness of conclusions under varying assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.